molecular formula C9H17N3 B13300696 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Cat. No.: B13300696
M. Wt: 167.25 g/mol
InChI Key: BUQSAPTUPCHHME-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that contains a pyrazole ring substituted with a dimethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate amine. One common method is the alkylation of 1,5-dimethyl-1H-pyrazole with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole: A precursor in the synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine.

    1H-pyrazole: A simpler pyrazole compound without the dimethyl and amine substitutions.

    Propan-2-ylamine: An amine compound that can be used in the synthesis of various derivatives.

Uniqueness

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a dimethyl group and an amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]propan-2-amine

InChI

InChI=1S/C9H17N3/c1-7(2)10-5-9-6-11-12(4)8(9)3/h6-7,10H,5H2,1-4H3

InChI Key

BUQSAPTUPCHHME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(C)C

Origin of Product

United States

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